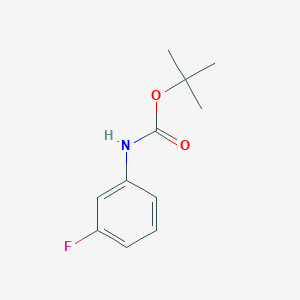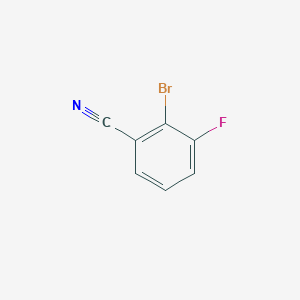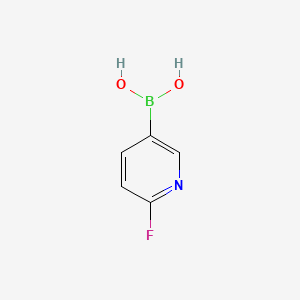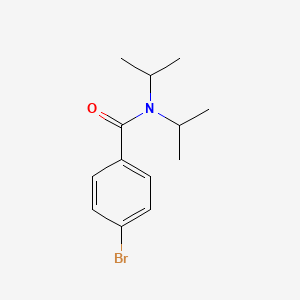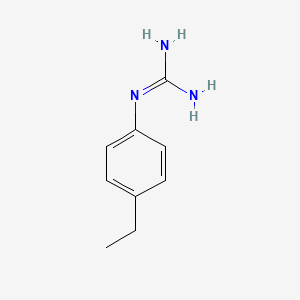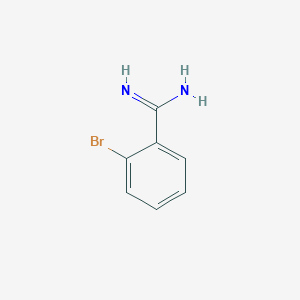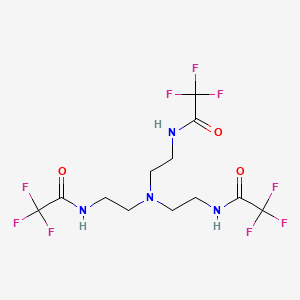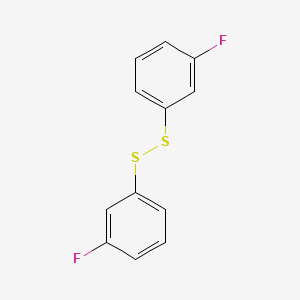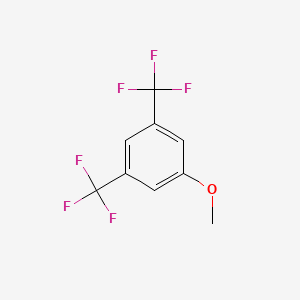
3-tert-Butyl-2-hydroxybenzaldehyde
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Structurally related compounds have been shown to interact with various biological targets, such as the rat skeletal muscle ryanodine receptor ca2+ channel (ryrc) .
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, which could potentially influence their interaction with biological targets .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
It’s structurally related compound, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, has been shown to have antibacterial activity .
Action Environment
It’s known that the compound is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane .
Biochemische Analyse
Biochemical Properties
3-tert-Butyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other derivatives . The hydroxyl group in this compound allows it to form hydrogen bonds with biomolecules, enhancing its reactivity and specificity in biochemical processes . Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s interaction with enzymes and proteins.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing cellular function . The compound’s ability to form Schiff bases with amino groups in proteins can lead to alterations in protein function and gene expression . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and Schiff base formation. The hydroxyl group in the compound forms hydrogen bonds with amino acids in proteins, stabilizing the interaction and facilitating the formation of Schiff bases . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . The degradation products of the compound may also exhibit distinct biochemical properties, further influencing its overall activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its hydroxyl group facilitates binding to specific transporters . This distribution pattern influences the localization and accumulation of this compound within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications and targeting signals . These modifications can direct this compound to compartments such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The subcellular localization of the compound is crucial for its role in various biochemical processes.
Vorbereitungsmethoden
3-tert-Butyl-2-hydroxybenzaldehyde can be synthesized using ethylbromide and 2-tert-butylphenol . The synthetic route involves the reaction of ethylbromide with 2-tert-butylphenol under specific conditions to yield the desired product . Industrial production methods may vary, but the general approach involves similar reagents and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and 3-tert-butyl-5-(chloro-methyl)-2-hydroxybenzaldehyde .
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-2-hydroxybenzaldehyde has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-2-hydroxybenzaldehyde is unique due to its specific substitution pattern and functional groups. Similar compounds include:
5-tert-Butyl-2-hydroxybenzaldehyde: Differing in the position of the tert-butyl group.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Featuring two tert-butyl groups, which can affect its reactivity and applications.
2-Hydroxy-5-nitrobenzaldehyde: Substituted with a nitro group, leading to different chemical properties and uses.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the variations in their substitution patterns .
Eigenschaften
IUPAC Name |
3-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILLNJICXGZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394938 | |
| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-65-2 | |
| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-tert-Butyl-2-hydroxybenzaldehyde in coordination chemistry?
A: this compound serves as a versatile building block for synthesizing Schiff base ligands. These ligands, often incorporating diamines like 1,2-diphenylethylenediamine [] or 1,3-diamino-2-propanol [], readily complex with transition metals like copper(II) [, ] and manganese(III) [, ]. These complexes have been explored for their magnetic properties [] and as catalysts in asymmetric epoxidation reactions [, ].
Q2: How does the structure of this compound influence its reactivity in Suzuki cross-coupling reactions?
A: The bromine atom at the 5th position of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde makes it susceptible to Suzuki cross-coupling reactions with arylboronic acids []. The presence of the electron-withdrawing aldehyde group adjacent to the bromine atom enhances its reactivity towards oxidative addition with palladium catalysts, a crucial step in the Suzuki coupling mechanism.
Q3: Can this compound be utilized in the development of water-soluble catalysts?
A: Yes, researchers have successfully synthesized water-soluble rhodium(I) complexes using derivatives of this compound []. By introducing a sulfonate group to the structure, the resulting complexes exhibit solubility in aqueous media, enabling their application as catalysts in biphasic hydroformylation reactions []. This modification highlights the potential for tailoring the solubility of this compound derivatives for specific applications.
Q4: What analytical techniques are commonly employed for characterizing this compound and its derivatives?
A: Researchers utilize a variety of techniques to confirm the synthesis and analyze the properties of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR) confirms the structure of the target compound []. Other characterization methods include Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and elemental analysis [, , ]. These methods provide valuable insights into the structural features and purity of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

